molecular formula C18H17NO3S B2862147 2-Methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate CAS No. 491603-52-2

2-Methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate

Cat. No. B2862147
CAS RN: 491603-52-2
M. Wt: 327.4
InChI Key: ARBVCCRYHNCPGC-UHFFFAOYSA-N
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Description

The compound “2-Methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate” is a complex organic molecule that contains a quinoline and a dimethylbenzene (or xylene) moiety . Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and other biologically active compounds. Xylenes are also aromatic and have industrial value .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzene rings typically undergo electrophilic aromatic substitution reactions . The presence of electron-donating methyl groups could potentially activate the benzene ring towards electrophilic substitution.

Scientific Research Applications

Synthesis and Chemical Properties

2-Methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate is a compound that may be involved in various chemical syntheses and reactions due to its structural features. A notable application includes its role in the synthesis of β-quinoline allylic sulfones under iron catalysis, showcasing an efficient strategy for preparing allylic sulfones using 2-methylquinolines among other reagents. This process benefits from a broad range of functionalized heterocyclic allylic sulfones being accessed with wide functional group tolerance (Xiao et al., 2018). Additionally, 2-methylquinolines have been employed in the development of ratiometric fluorescent thermometers, capitalizing on the unusual intensification of fluorescence with temperature increase, which could be pivotal in temperature-sensitive applications (Cao et al., 2014).

Antimicrobial Applications

Compounds derived from 2-methylquinolines have demonstrated significant antimicrobial and antifungal activities, as seen in studies involving sulfonohydrazide-substituted 8-hydroxyquinoline derivatives. These studies highlight the pharmacological potential of such compounds against various strains of bacteria and fungi, offering a promising avenue for new antimicrobial agents (Dixit et al., 2010).

Catalysis and Synthesis Enhancement

The compound's derivatives have been utilized as catalysts and in the enhancement of synthetic procedures. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, related to the structural motif of 2-methylquinolines, has been applied as a catalyst in the synthesis of polyhydroquinoline derivatives. This illustrates the compound's potential role in facilitating clean, efficient, and high-yield chemical syntheses (Khaligh, 2014).

Photophysical Properties

The photophysical properties of 2-methylquinolin-8-yl based compounds have also been explored. These compounds are involved in studies related to the generation of singlet oxygen and photooxidation processes, indicating their utility in photochemical applications and as photocatalysts for chemical transformations (Li & Ye, 2019).

Environmental and Material Science Applications

In the context of environmental and material sciences, derivatives of 2-methylquinolin-8-yl have been investigated for their potential as extraction reagents in ionic liquid extraction systems. This research underscores the versatility of such compounds in developing novel extraction methodologies for divalent metal cations, offering a more environmentally friendly approach to metal extraction (Ajioka et al., 2008).

properties

IUPAC Name

(2-methylquinolin-8-yl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-7-10-16(11-13(12)2)23(20,21)22-17-6-4-5-15-9-8-14(3)19-18(15)17/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBVCCRYHNCPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-8-yl 3,4-dimethylbenzenesulfonate

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